molecular formula C21H14O5S B11419770 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-methoxybenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-methoxybenzoate

Cat. No.: B11419770
M. Wt: 378.4 g/mol
InChI Key: KDKOWGKWJZFYMD-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole core substituted with a phenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Core: The benzoxathiole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the benzoxathiole derivative with 4-methoxybenzoic acid under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxathioles depending on the reagents used.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE
  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE
  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the benzoate ester can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C21H14O5S

Molecular Weight

378.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-methoxybenzoate

InChI

InChI=1S/C21H14O5S/c1-24-15-9-7-14(8-10-15)20(22)25-16-11-17(13-5-3-2-4-6-13)19-18(12-16)27-21(23)26-19/h2-12H,1H3

InChI Key

KDKOWGKWJZFYMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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